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Compound of Interest

Compound Name: BMY-25368 hydrochloride

Cat. No.: B8449720

For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
BMY-25368 hydrochloride is a potent and long-acting histamine H2 receptor antagonist.[1]

o |[UPAC Name: 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-
1,2-dione;hydrochloride[2]

o CAS Number: 86134-36-3[2][3]
e Synonyms: SKF 94482 hydrochloride[2]

Molecular Information:

Property Value
Molecular Formula C19H25N303.CIH
Molecular Weight 379.88 g/mol [2]

Mechanism of Action and Signaling Pathway

BMY-25368 hydrochloride functions as a competitive antagonist of the histamine H2 receptor.
[1] In the parietal cells of the gastric mucosa, the binding of histamine to the H2 receptor, a Gs

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8449720?utm_src=pdf-interest
https://www.benchchem.com/product/b8449720?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2577694/
https://www.invivochem.com/product/V86638
https://www.invivochem.com/product/V86638
https://www.chembk.com/en/chem/BMY25368HCl
https://www.invivochem.com/product/V86638
https://www.invivochem.com/product/V86638
https://www.benchchem.com/product/b8449720?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2577694/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8449720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

protein-coupled receptor, initiates a signaling cascade. This cascade involves the activation of
adenylyl cyclase, which in turn increases intracellular cyclic AMP (CAMP) levels. The elevated
cAMP activates protein kinase A (PKA), leading to the stimulation of the H+/K+-ATPase (proton
pump) and subsequent secretion of gastric acid.[4][5][6]

By competitively blocking the histamine H2 receptor, BMY-25368 hydrochloride prevents the
initiation of this signaling pathway, thereby reducing the secretion of gastric acid. This
mechanism is effective in inhibiting gastric acid secretion stimulated by histamine, as well as by
other secretagogues like pentagastrin and bethanechol.[1]
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Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by BMY-25368.
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Experimental Data
Inhibition of Gastric Acid Secretion in Dogs

The efficacy of BMY-25368 hydrochloride in inhibiting gastric acid secretion has been
evaluated in Heidenhain pouch dogs. The following tables summarize the comparative potency
of BMY-25368 and ranitidine.

Table 1: Intravenous Potency Against Histamine-Stimulated Gastric Secretion

Compound Relative Potency (vs. Ranitidine)

BMY-25368 9 times more potent[1]

Table 2: Oral Potency Against Various Secretagogues

Relative Potency of BMY-25368 (vs.

Secretagogue Ranitidine)

Histamine 3.2 (1-3h post-dose) to 28 (10-12h post-dose)[1]
Pentagastrin 2.8 -4.4]1]

Bethanechol 2.8 - 4.41]

Food 2.8 -4.4]1]

Table 3: Oral Potency in Antagonizing Aspirin-Induced Gastric Lesions

Compound Relative Potency (vs. Ranitidine)

BMY-25368 9 times more potent[1]

Effects on Gastric Secretion in Horses

Studies in foals have demonstrated the dose-dependent effect of BMY-25368 on gastric acid
secretion.

Table 4: Effect of Intramuscular BMY-25368 on Gastric pH in Foals
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Dose (mg/kg) Effect on Gastric pH Duration of Action
0.02 Increased pH

0.11 Increased pH

0.22 Sustained high pH > 4 hours[7][8]

1.10 Sustained high pH > 4 hours[7][8]

Experimental Protocols

The following are generalized experimental protocols for evaluating the efficacy of histamine
H2 receptor antagonists like BMY-25368 hydrochloride, based on common methodologies in
the field.

In Vivo Model: Heidenhain Pouch Dog

Objective: To assess the in vivo efficacy of a test compound in inhibiting gastric acid secretion.
Animal Model:

e Adult beagle dogs of either sex.

o Surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the stomach).
o Allowed a recovery period of at least 4 weeks post-surgery.

Experimental Procedure:

o Fasting: Dogs are fasted for 18 hours prior to the experiment, with free access to water.

o Catheterization: A catheter is inserted into a peripheral vein for intravenous administration of

secretagogues and test compounds.

o Gastric Juice Collection: The Heidenhain pouch is rinsed with distilled water, and gastric

juice is collected continuously in 15-minute intervals.
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» Stimulation of Gastric Secretion: A continuous intravenous infusion of a secretagogue (e.g.,
histamine dihydrochloride) is administered to induce a stable submaximal rate of acid
secretion.

e Compound Administration:

o Intravenous: BMY-25368 hydrochloride or a reference compound (e.g., ranitidine) is
administered as an intravenous bolus or infusion at various doses.

o Oral: The test compound is administered orally via a gavage tube.

o Sample Analysis: The volume of gastric juice is measured, and the acid concentration is
determined by titration with 0.1 N NaOH to a pH of 7.0.

» Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the
acid output after compound administration to the pre-treatment stable secretion rate. Dose-
response curves are generated to determine the ID50 (the dose required to inhibit acid
secretion by 50%).

In Vivo Model: Aspirin-induced Gastric Lesions in Dogs

Objective: To evaluate the protective effect of a test compound against gastric mucosal
damage induced by a nonsteroidal anti-inflammatory drug (NSAID).

Animal Model:
o Fasted adult beagle dogs.
Experimental Procedure:

e Compound Administration: BMY-25368 hydrochloride or a reference compound is
administered orally.

¢ Induction of Gastric Lesions: One hour after compound administration, a suspension of
aspirin is administered orally.

» Evaluation of Lesions: Four hours after aspirin administration, the dogs are euthanized, and
the stomachs are removed. The gastric mucosa is examined for lesions, which are scored
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based on their number and severity.

» Data Analysis: The total lesion score for each dog is calculated. The percentage protection is
determined by comparing the lesion scores of the treated groups to the control group.
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Caption: Experimental Workflows for Evaluating BMY-25368 Efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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